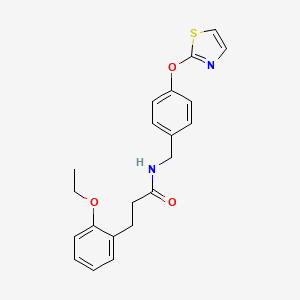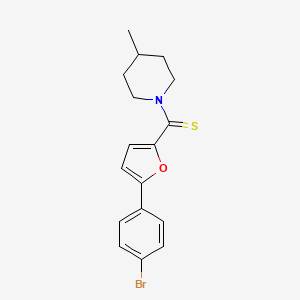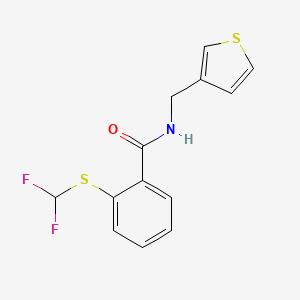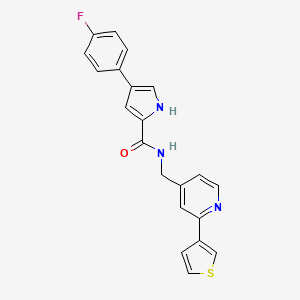
3-(2-ethoxyphenyl)-N-(4-(thiazol-2-yloxy)benzyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-ethoxyphenyl)-N-(4-(thiazol-2-yloxy)benzyl)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a propanamide backbone with an ethoxyphenyl group and a thiazol-2-yloxybenzyl group attached, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-ethoxyphenyl)-N-(4-(thiazol-2-yloxy)benzyl)propanamide typically involves a multi-step process:
Formation of the Ethoxyphenyl Intermediate: The initial step involves the ethylation of phenol to form 2-ethoxyphenol.
Thiazole Formation: The thiazole ring is synthesized through a cyclization reaction involving appropriate precursors.
Coupling Reaction: The 2-ethoxyphenyl intermediate is then coupled with the thiazol-2-yloxybenzyl intermediate using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Amidation: The final step involves the amidation reaction where the coupled product is reacted with propanoyl chloride to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction conditions and product quality.
化学反応の分析
Types of Reactions
3-(2-ethoxyphenyl)-N-(4-(thiazol-2-yloxy)benzyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
3-(2-ethoxyphenyl)-N-(4-(thiazol-2-yloxy)benzyl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(2-ethoxyphenyl)-N-(4-(thiazol-2-yloxy)benzyl)propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.
類似化合物との比較
Similar Compounds
- 3-(2-methoxyphenyl)-N-(4-(thiazol-2-yloxy)benzyl)propanamide
- 3-(2-ethoxyphenyl)-N-(4-(imidazol-2-yloxy)benzyl)propanamide
Uniqueness
3-(2-ethoxyphenyl)-N-(4-(thiazol-2-yloxy)benzyl)propanamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, offering advantages over similar compounds in terms of specificity and efficacy.
特性
IUPAC Name |
3-(2-ethoxyphenyl)-N-[[4-(1,3-thiazol-2-yloxy)phenyl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c1-2-25-19-6-4-3-5-17(19)9-12-20(24)23-15-16-7-10-18(11-8-16)26-21-22-13-14-27-21/h3-8,10-11,13-14H,2,9,12,15H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWPRIAIFLZMRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CCC(=O)NCC2=CC=C(C=C2)OC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(2-methoxyphenyl)-2-oxoethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2604735.png)

![2-[(4-ethyl-5-{[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2604737.png)
![2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2604738.png)
![N-[3-(aminomethyl)benzyl]-N,N-dimethylamine dihydrochloride](/img/new.no-structure.jpg)
![4-Amino-5,6-bis(furan-2-yl)-3-phenylfuro[2,3-d]pyrimidine-2-thione](/img/structure/B2604743.png)
![N-(4-(pyrrolidin-1-yl)butyl)benzo[c][1,2,5]thiadiazole-5-carboxamide hydrochloride](/img/structure/B2604745.png)
![N-(4-fluorophenyl)-2-[7-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide](/img/structure/B2604746.png)
![1-[4-(5-Methyl-1,2-oxazole-4-carbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2604747.png)
![N-[(2-chlorophenyl)methyl]-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2604748.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzofuran-2-carboxamide](/img/structure/B2604753.png)
![3,6-dichloro-N-{4-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}pyridine-2-carboxamide](/img/structure/B2604754.png)
